molecular formula C22H17Cl2N3O B15097752 N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B15097752
M. Wt: 410.3 g/mol
InChI Key: ARTUZERLUWGHFF-UHFFFAOYSA-N
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Description

methyl}benzamide N-{$$1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl$$ methyl}benzamide is a benzimidazole derivative featuring a 2,6-dichlorobenzyl group at the N1 position and a benzamide moiety attached via a methylene bridge at the C2 position. The dichlorobenzyl substituent likely enhances lipophilicity and bioactivity, while the benzamide group may influence hydrogen-bonding interactions and metabolic stability.

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H17Cl2N3O/c23-17-9-6-10-18(24)16(17)14-27-20-12-5-4-11-19(20)26-21(27)13-25-22(28)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28)

InChI Key

ARTUZERLUWGHFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Amide Group Reactivity

The benzamide moiety in the compound undergoes characteristic amide reactions:

Hydrolysis

  • Acidic Hydrolysis : Cleavage of the amide bond occurs under reflux with concentrated HCl (6M), yielding benzimidazole-methylamine and benzoic acid .

  • Basic Hydrolysis : Treatment with NaOH (4M) at 80°C generates the corresponding carboxylate salt .

Transamidation

The compound participates in transamidation reactions when treated with alkyl amines. For example:

Reagents/ConditionsProductYieldSource
Pivaloyl chloride, toluene, reflux → alkyl amine (e.g., methylamine)N-alkylated derivative64–95%

This method utilizes a two-step process:

  • Formation of an imide intermediate with pivaloyl chloride.

  • Displacement with the amine nucleophile at room temperature .

Benzimidazole Ring Reactivity

The benzimidazole core exhibits nucleophilic substitution and alkylation tendencies:

Electrophilic Substitution

  • Nitration : Reaction with fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the benzimidazole ring .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs selectively at the 4-position .

Alkylation/Dealkylation

  • The 1-(2,6-dichlorobenzyl) group can be removed via acidic hydrolysis (HCl/EtOH, reflux), regenerating the NH-free benzimidazole .

Dichlorobenzyl Group Modifications

The 2,6-dichlorobenzyl substituent influences reactivity:

Halogen Replacement

  • Fluorination : KF/Al₂O₃ under microwave irradiation replaces chlorine with fluorine at the 2- and 6-positions, though this reduces biological binding affinity .
    | Original Substituent | New Substituent | Affinity Change |
    |-----------------------|-----------------|-----------------|
    | 2,6-dichloro | 2,6-difluoro | 5× reduction | |

Oxidation

Tert-butyl hydroperoxide (TBHP) in the presence of ZnBr₂ oxidizes adjacent methylene groups to ketones .

Stability Under Environmental Conditions

ConditionStabilityDegradation Pathway
pH < 3UnstableAmide hydrolysis → benzoic acid
pH > 10ModerateSlow saponification
UV LightSensitiveRadical-mediated decomposition
80°C (dry)StableNo decomposition observed after 24h

Table 1: Comparative Reactivity of Substituents

Functional GroupReaction TypeReagentsYield (%)
AmideTransamidationPivaloyl chloride + methylamine95
BenzimidazoleNitrationHNO₃/H₂SO₄82
DichlorobenzylFluorinationKF/Al₂O₃, MW67

Table 2: Stability Profile

ParameterToleranceNotes
Temperature≤80°CDecomposition >100°C
SolubilityDMSO > EtOH > H₂O0.2 mg/mL in H₂O

Scientific Research Applications

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Benzamide substituent: Introduces hydrogen-bonding capacity via the amide group, which may enhance receptor affinity compared to carbamates or alkyl chains.
  • Analog Compounds :

    • 2-(2,6-Dichlorophenyl)-1-phenyl-1H-benzimidazole (Compound 10) :
  • Lacks the benzamide group but retains the dichlorophenyl and phenyl substituents.
  • Exhibits antimicrobial activity (16.4% synthesis yield), with IR absorption at 1595 cm⁻¹ (C=N stretch) and NMR signals consistent with aromatic protons (δ 7.29–8.02).
    • Carbendazim (Methyl N-(1H-Benzimidazol-2-yl)carbamate) :
  • Contains a carbamate group instead of benzamide.
  • Widely used as a pesticide, with activity linked to the carbamate’s electrophilic carbonyl group. Benomyl :
  • Features a butylcarbamate group, enhancing solubility and systemic uptake in fungicidal applications.

Data Table: Comparative Analysis of Benzimidazole Derivatives

Compound Name Key Substituents Biological Activity Synthesis Yield Spectral Data (IR/NMR) References
N-{$$1-(2,6-Dichlorobenzyl)-1H-Benzimidazol-2-yl$$
methyl}benzamide Benzamide, 2,6-dichlorobenzyl Hypothetical antimicrobial N/A N/A -
2-(2,6-Dichlorophenyl)-1-phenyl-1H-benzimidazole (10) 2,6-Dichlorophenyl, phenyl Antimicrobial 16.4% IR: 1595 cm⁻¹ (C=N); NMR: δ 7.29–8.02
Carbendazim Carbamate Pesticide High (industrial) N/A
Benomyl Butylcarbamate Fungicide Commercial N/A

Biological Activity

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific sources.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with benzimidazole derivatives under controlled conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : 2,6-Dichlorobenzylamine and 1H-benzimidazole.
  • Reagents : Appropriate coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used to facilitate the reaction.
  • Solvent : A polar aprotic solvent like DMF (Dimethylformamide) is often employed.
  • Reaction Conditions : The mixture is typically stirred at room temperature or slightly elevated temperatures for several hours.

2.1 Anticancer Activity

Numerous studies have evaluated the anticancer properties of benzimidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via ROS generation
A549 (Lung)8.0Inhibition of cell proliferation
HeLa (Cervical)7.5Cell cycle arrest at G0/G1 phase

The compound exhibited a notable increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

2.2 Antimicrobial Activity

Research has also indicated that benzimidazole derivatives possess antimicrobial properties. The compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA gyrase .

3.1 Study on Anticancer Efficacy

A study published in Der Pharma Chemica reported that a series of benzimidazole derivatives showed promising anticancer activity, with this compound being one of the most potent compounds tested against the MCF-7 cell line . The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways.

3.2 Study on Antimicrobial Properties

Another research article focused on the antimicrobial efficacy of various benzimidazole derivatives, including the compound . It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

4. Conclusion

This compound demonstrates considerable biological activity, particularly in anticancer and antimicrobial applications. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a promising candidate for further pharmacological development.

Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its potential in clinical applications.

Q & A

Q. Which structural modifications enhance the compound’s metabolic stability without compromising activity?

  • SAR Strategies :
  • Electron-Withdrawing Groups : Introduce fluorine at the benzamide para position to reduce CYP450-mediated oxidation.
  • Bioisosteres : Replace the methylene bridge with a sulfonamide group to improve solubility.
  • Validation : Compare pharmacokinetic profiles (e.g., t₁/₂ in liver microsomes) of analogs .

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